

Establishing the Lower Limit of Quantification (LLOQ) for Upadacitinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for determining the lower limit of quantification (LLOQ) of Upadacitinib in biological matrices. The focus is on methods utilizing the stable isotope-labeled internal standard Upadacitinib-15N,d2, alongside other reported analytical approaches. The data and protocols presented are collated from published research to aid in the selection and development of bioanalytical assays for Upadacitinib.

Quantitative Data Summary

The following table summarizes the LLOQ values achieved by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Upadacitinib.



Internal Standard	Analyte	LLOQ (ng/mL)	Matrix	Linearity Range (ng/mL)
Upadacitinib- 15N,d2	Upadacitinib	0.5	Human Plasma	0.5 - 200
Fedratinib	Upadacitinib	1	Beagle Dog Plasma	1 - 500[1][2][3]
Pexidartinib	Upadacitinib	0.15	Human Plasma	0.15 - 150[4][5]
Tofacitinib	Upadacitinib	0.1	Rat Plasma	0.1 - 200
Methotrexate	Upadacitinib	1.03	Rat Plasma	10.0 - 500.0
Filgotinib	Upadacitinib	10	Plasma	12.5 - 100

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, focusing on the determination of the LLOQ for Upadacitinib.

Method 1: Quantification of Upadacitinib using Upadacitinib-15N,d2 as an Internal Standard

This method is distinguished by its use of a stable isotope-labeled internal standard, which is the gold standard in quantitative mass spectrometry for minimizing analytical variability.

- Sample Preparation:
 - Plasma samples were prepared using a protein precipitation method.
 - Acetonitrile was used as the precipitation solvent.
- Chromatography:
 - Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm).
 - Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).



- Flow Rate: 0.40 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - The specific mass transitions (m/z) for Upadacitinib and Upadacitinib-15N,d₂ were not detailed in the provided abstract but would be selected based on the parent and most stable product ions.
- Validation:
 - The method was validated with a calibration range of 0.5-200 ng/mL.
 - Inter- and intra-day precision were reported to be less than 15%, with accuracies ranging from -9.48% to 8.27%.
 - No significant matrix effect was observed.

Method 2: Quantification of Upadacitinib using Fedratinib as an Internal Standard

This approach utilizes a different kinase inhibitor, Fedratinib, as the internal standard.

- Sample Preparation:
 - Liquid-liquid extraction was performed on beagle dog plasma samples under alkaline conditions using ethyl acetate.
 - The organic layer was evaporated, and the residue was reconstituted in the mobile phase.
- Chromatography:
 - Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).
 - Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
 - Flow Rate: 0.40 mL/min.



- Mass Spectrometry:
 - Ionization Mode: Positive ion mode.
 - MRM Transitions:
 - Upadacitinib: m/z 447.00 → 361.94.
 - Fedratinib (IS): m/z 529.82 → 141.01.
- Validation:
 - The method demonstrated good linearity in the concentration range of 1-500 ng/mL.
 - The LLOQ was established at 1 ng/mL.
 - Intra- and inter-day precision (RSD) was less than 10.03%, and accuracy (RE) ranged from -3.79% to 2.58%.

Visualizations

Experimental Workflow for LLOQ Determination

The following diagram illustrates a typical workflow for establishing the Lower Limit of Quantification for an analyte like Upadacitinib in a biological matrix using LC-MS/MS.



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Caption: Workflow for LLOQ determination of Upadacitinib.



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